molecular formula C4N2Na2S2 B2381645 [Bis(sodiothio)methylene]malononitrile CAS No. 4885-93-2

[Bis(sodiothio)methylene]malononitrile

Cat. No.: B2381645
CAS No.: 4885-93-2
M. Wt: 186.16
InChI Key: VHVPPDQPTYJSNO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[Bis(sodiothio)methylene]malononitrile” is a chemical compound with the molecular formula C4N2Na2S2 . It is used for research purposes.


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been extensively studied. For instance, bis(methylthio)methylene malononitrile has been used as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, nitrogen (N), sodium (Na), and sulfur (S) atoms .


Chemical Reactions Analysis

“Bis(methylthio)methylene malononitrile” is a versatile reactant that has been used in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

Scientific Research Applications

  • Antioxidant Agent Synthesis : Bis(methylthio)methylene malononitrile is used in the synthesis of potent antioxidant agents. It is reacted with 2-amino pyridine to form 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine, which is then further reacted with different N-, O-, and C-nucleophiles (Vartale et al., 2016).

  • Heterocyclic Compound Synthesis : This chemical is instrumental in forming heterocyclic compounds with bridgehead nitrogen. Its condensation with aminoazoles results in the formation of these bridgehead nitrogen compounds, with structures established through analytical and spectral data (El‐Sayed I. El‐Desoky et al., 1996).

  • Mercaptopurine and Pentaaza-as-Indacene Analogues Synthesis : A novel synthesis of 7-methylthiopyrazolo[1,5-a]pyrimidines through the reaction of bis(methylthio)methylene malononitrile with 5-aminopyrazoles demonstrates the synthetic potential of this method (G. Elgemeie et al., 1994).

  • Synthesis of Thiadiazoles and Thiazoles : Bisthioureas react with bis(methylthio)methylene malononitrile to produce 1,3,4-thiadiazoles and 1,3-thiazoles. The products' structures were confirmed through various analytical methods (A. Aly et al., 2017).

  • Biological Activity and Antimicrobial Agents : The reactivity of ketene dithiolates, including bis(methylthio)methylene malononitrile, is explored for synthesizing compounds with antimicrobial and antioxidant activities. These compounds are assessed for their preliminary antimicrobial and antioxidant activities (V. Padmavathi et al., 2011).

  • Organic Solar Cells : In materials science, specifically in the development of organic solar cells, derivatives of malononitrile, such as bis(methylthio)methylene malononitrile, are used for designing molecules with enhanced photovoltaic properties. These compounds contribute to improving absorption strength and re-organization energy values in solar cells (Usman Ali et al., 2020).

  • Crystal Structure Analysis : The synthesis and crystal structure analysis of compounds derived from bis(methylthio)methylene malononitrile, such as 2-[(dipyrrolidin-1-yl)methylene] malononitrile, are significant in understanding the structural aspects of these chemicals. This analysis helps in the further application of these compounds in various fields (W. M. Al-Adiwish & Wedad M. Barag, 2022).

Safety and Hazards

The safety data sheet for a similar compound, 2-[Bis(methylthio)methylene]malononitrile, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Properties

IUPAC Name

disodium;2,2-dicyanoethene-1,1-dithiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPPDQPTYJSNO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N2Na2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solid NaOH (187.2 g, 4541 mmol) was added to EtOH (2000.0 mL, 34253 mmol) at rt and stirred until disolved. The solution was cooled to 15° C. and malononitrile (150 g, 2300 mmol) was added in one portion and the resulting suspension was stirred until the malononitrile had dissolved (reaction is slightly endothermic). The reaction mixture was stirred for 1 h and carbon disulfide (136.6 mL, 2271 mmol) was added while keeping the temperature between 10 and 20° C. After about half of the carbon disulfide was added the reaction mixture begins to solidify and becomes very difficult to stir. The addition of carbon disulfide was continued and the reaction was stirred mechanically with a spatula. When the addition was complete the reaction mixture was warmed to 30° C. and then cooled to room temperature. The product was filtered and dried under vacuum at 82° C. for 2 days. The solid material obtained was ground up with a mortor and pestal and then dried under vacuum to give the title compound (335 grams, 79%).
Name
Quantity
187.2 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
136.6 mL
Type
reactant
Reaction Step Six
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.